tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a chiral spirocyclic compound featuring a bicyclic framework with a hydroxyl group at the 7R position and an oxygen atom in the 5-position of the spiro[3.4]octane system. The tert-butyl carbamate (Boc) group at the 2-position enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry for the synthesis of constrained peptidomimetics or bioactive molecules . Its stereochemistry (7R) is critical for interactions in enantioselective reactions or binding to biological targets. Commercial availability (e.g., 5g quantities, 97% purity) underscores its utility in research .
Properties
IUPAC Name |
tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCXTAYTSYDZTN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123328 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453316-08-9 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453316-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a tert-butyl ester with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Functional Differences
Solubility and Lipophilicity: The 5-thia analog (logP ~1.2) is more lipophilic than the 5-oxa parent compound due to sulfur’s hydrophobic character, enhancing membrane permeability . The 7-cyano derivative’s nitrile group increases polarity, improving aqueous solubility .
Reactivity: The hydroxyl group in the target compound participates in hydrogen bonding and serves as a site for further derivatization (e.g., phosphorylation, glycosylation) . The chlorosulfonylmethyl derivative (C₁₂H₁₈ClNO₆S) is highly reactive, enabling covalent binding to nucleophiles like amines or thiols .
Stereochemical Impact :
- The 7R configuration in the target compound contrasts with racemic mixtures (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, CAS 1363381-95-6), which may exhibit reduced enantioselectivity in biological systems .
Biological Activity
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with potential biological activity, particularly in medicinal chemistry and drug discovery. Its unique structural properties, including a spiro ring system and functional groups, suggest that it may interact with various biological targets, influencing physiological processes.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 1453316-08-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The rigid spirocyclic structure enhances binding affinity and specificity, making it a candidate for further exploration in drug design.
In vitro Studies
Recent studies have demonstrated the compound's potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on enzymes associated with inflammatory responses, suggesting a role in anti-inflammatory therapies.
| Study | Biological Target | Activity | Reference |
|---|---|---|---|
| 1 | Cyclooxygenase (COX) | Inhibition observed | |
| 2 | Lipoxygenase (LOX) | Moderate inhibition | |
| 3 | Protein Kinase C (PKC) | Potential inhibitor |
Case Studies
A notable case study involved the evaluation of this compound in a model of acute inflammation. The compound was administered to animal models, leading to a significant reduction in inflammatory markers compared to control groups.
Case Study Summary :
- Objective : Assess anti-inflammatory properties.
- Method : Administration in a murine model.
- Results : Marked reduction in TNF-alpha and IL-6 levels.
- : Suggests potential therapeutic application in inflammatory diseases.
Safety and Toxicology
The compound is classified as Acute Tox. 3 Oral, indicating a moderate level of toxicity upon ingestion. Precautionary measures must be taken when handling this compound, including the use of appropriate personal protective equipment (PPE).
| Hazard Classification | Signal Word | Hazard Statements |
|---|---|---|
| Acute Tox. 3 Oral | Danger | H301 - Toxic if swallowed |
Comparison with Similar Compounds
This compound can be compared with other compounds in the azaspiro series, such as:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-butyl 1,1-dimethyl-3-oxo-2-oxa-5-azaspiro[3.4]octan-5-carboxylate | Dimethyl group at position 1 | Enhanced lipophilicity |
| tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Hydroxyl group at position 8 | Different interaction profile |
Q & A
Basic Question: What are the critical safety protocols for handling tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in laboratory settings?
Methodological Answer:
- Handling Precautions: Use nitrile or neoprene gloves inspected for integrity prior to use. Avoid skin/eye contact and inhalation of vapors. Work in a fume hood with adequate ventilation to prevent electrostatic discharge .
- Storage: Store refrigerated (2–8°C) in tightly sealed, dry containers. Ensure containers are upright to prevent leakage. Incompatible materials include strong oxidizers; avoid ignition sources .
- Emergency Measures: For eye exposure, flush with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention. Use dry sand or alcohol-resistant foam for fire suppression due to risks of CO and NOx emissions .
Advanced Question: How can researchers design synthetic routes for this compound given its structural complexity?
Methodological Answer:
- Synthetic Strategy: Leverage analogous spirocyclic compound syntheses (e.g., tert-butyl carboxylate-protected azaspiro systems). Key steps may include:
- Optimization: Monitor reaction progress via LC-MS or NMR to detect intermediates. Adjust solvent polarity (e.g., THF vs. DCM) to stabilize reactive intermediates .
Basic Question: What analytical techniques are recommended for verifying the purity and structure of this compound?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 210–254 nm). Validate purity against a reference standard .
- Structural Confirmation:
Advanced Question: How should researchers address contradictory toxicity data reported in safety sheets (e.g., conflicting H-statements)?
Methodological Answer:
- Data Reconciliation: Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Indagoo). For example:
- Indagoo SDS lists H302 (harmful if swallowed) and H319 (serious eye irritation) .
- Combi-Blocks SDS states "no toxicological data available" .
- Mitigation Strategies: Assume worst-case hazards (Category 2/3 toxicity) until validated. Conduct in vitro assays (e.g., Ames test for mutagenicity) or consult ecotoxicology databases for analogs .
Advanced Question: What experimental approaches can elucidate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies:
- Thermal Stability: Use TGA/DSC to assess decomposition temperatures. Store samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC .
- pH Stability: Prepare buffered solutions (pH 2–12) and incubate at 37°C. Quantify hydrolytic degradation products (e.g., free hydroxy or carboxylate groups) via LC-MS .
Basic Question: What are the disposal protocols for waste containing this compound?
Methodological Answer:
- Waste Management: Classify as "special waste" due to unknown ecotoxicity. Partner with licensed disposal firms for incineration or chemical neutralization. Avoid drain disposal to prevent environmental mobility .
Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- In Silico Tools:
Advanced Question: What strategies resolve low solubility issues in aqueous or polar solvents?
Methodological Answer:
- Solubility Enhancement:
Basic Question: How should researchers document experimental procedures involving this compound to ensure reproducibility?
Methodological Answer:
- Data Reporting: Follow IUPAC guidelines for detailing reaction conditions (solvent, temperature, catalyst loadings). Include raw NMR/HRMS files in supplementary materials .
- Batch Records: Track lot-specific impurities (e.g., residual boronate esters from synthesis) using vendor-provided CoA .
Advanced Question: What methodologies assess the compound’s potential as a chiral building block in drug discovery?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
